1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone
Overview
Description
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone is a synthetic organic compound with the molecular formula C12H14F3NO2. It is characterized by the presence of a diethylamino group, a hydroxyphenyl group, and a trifluoromethyl group attached to an ethanone backbone.
Mechanism of Action
Target of Action
For instance, Quinacrine, an acridine derivative, has been used as an antimalarial drug and as an antibiotic . It is used in cell biological experiments as an inhibitor of phospholipase A2 .
Mode of Action
It is known that similar compounds, such as quinacrine, bind to deoxyribonucleic acid (dna) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (rna) .
Biochemical Pathways
Quinacrine, a similar compound, is known to inhibit succinate oxidation and interfere with electron transport
Pharmacokinetics
Similar compounds like diethylamino hydroxybenzoyl hexyl benzoate, an organic uv filter, have been shown to have good absorption in the uv-a range . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
Similar compounds like quinacrine have been used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the nanoparticles of Diethylamino hydroxybenzoyl hexyl benzoate, a popular organic UVA filter, were prepared by an advanced ultrasonic micro-flow reactor . The surfactant-stabilized nanoparticles of this compound can maintain its stability and enhance the water solubility of the compound compared with that of the solution phase .
Biochemical Analysis
Biochemical Properties
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. Additionally, it can bind to proteins like albumin, affecting their function and stability. The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to different tissues. Additionally, specific transporters in cell membranes can mediate its uptake and efflux, influencing its intracellular concentration and localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing it to specific organelles. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)salicylaldehyde with trifluoroacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity .
Chemical Reactions Analysis
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe for imaging and detecting biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers with specific electronic or optical properties .
Comparison with Similar Compounds
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone can be compared with other similar compounds, such as:
Chloroquine: A 4-aminoquinoline derivative used as an antimalarial drug.
Amodiaquine: Another 4-aminoquinoline with similar antimalarial properties.
4-Dimethylaminopyridine: A pyridine derivative with a diethylamino group, used as a catalyst in organic synthesis. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties compared to other compounds
Properties
IUPAC Name |
1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(4-2)8-5-6-9(10(17)7-8)11(18)12(13,14)15/h5-7,17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVOCVYNBQRORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444808 | |
Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333303-11-0 | |
Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.